molecular formula C14H19NO2 B13033610 1-Amino-1-(4-cyclopentyloxyphenyl)acetone

1-Amino-1-(4-cyclopentyloxyphenyl)acetone

Cat. No.: B13033610
M. Wt: 233.31 g/mol
InChI Key: VLNKCEHTBBNQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(4-cyclopentyloxyphenyl)acetone can be achieved through several methods. One common approach involves the reaction of 4-cyclopentyloxybenzaldehyde with an appropriate amine under reductive amination conditions . The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(4-cyclopentyloxyphenyl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-1-(4-cyclopentyloxyphenyl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-1-(4-cyclopentyloxyphenyl)acetone involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with target proteins, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-1-(4-methoxyphenyl)acetone
  • 1-Amino-1-(4-ethoxyphenyl)acetone
  • 1-Amino-1-(4-propoxyphenyl)acetone

Uniqueness

1-Amino-1-(4-cyclopentyloxyphenyl)acetone is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-amino-1-(4-cyclopentyloxyphenyl)propan-2-one

InChI

InChI=1S/C14H19NO2/c1-10(16)14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,15H2,1H3

InChI Key

VLNKCEHTBBNQMB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.